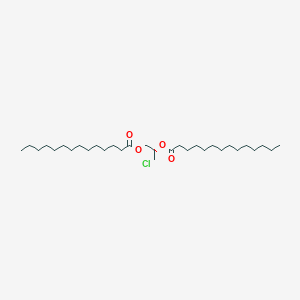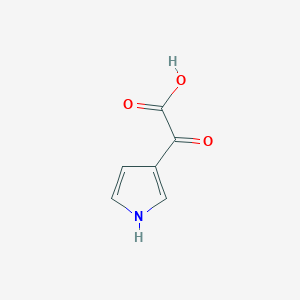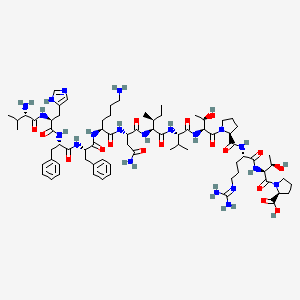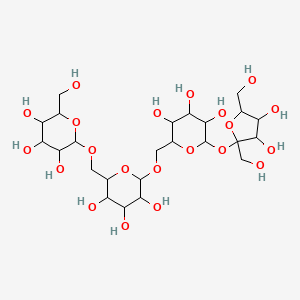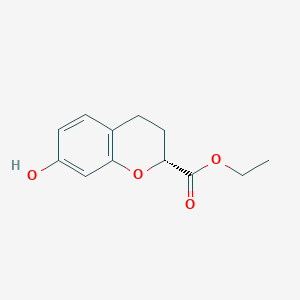
Daidzein Diglucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein Diglucuronide is a metabolite of the isoflavone daidzein, which is primarily found in soybeans and other legumes. This compound is formed through the conjugation of daidzein with glucuronic acid, resulting in a diglucuronide structure. This compound is known for its potential health benefits, including its role in the prevention of hormone-dependent diseases such as breast cancer, prostate cancer, and osteoporosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein Diglucuronide typically involves the enzymatic hydrolysis of daidzin (the glycoside form of daidzein) followed by glucuronidation. One common method is the use of β-glucuronidase enzymes to hydrolyze daidzin into daidzein, which is then conjugated with glucuronic acid using UDP-glucuronosyltransferase enzymes . This process can be optimized using deep eutectic solvents to enhance enzyme activity and stability .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic reactions in bioreactors. The use of deep eutectic solvents and other green chemistry approaches can improve the efficiency and yield of the production process . The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Daidzein Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound back to its aglycone form, daidzein.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Daidzein Diglucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation and other phase II metabolic reactions.
Biology: Investigated for its role in cellular signaling pathways and its potential to modulate gene expression.
Medicine: Explored for its potential therapeutic effects in the prevention and treatment of hormone-dependent cancers, osteoporosis, and cardiovascular diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mécanisme D'action
Daidzein Diglucuronide exerts its effects through several molecular targets and pathways, including:
Estrogen Receptors: It can bind to estrogen receptors, modulating their activity and influencing gene expression.
Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress and inflammation.
Cell Signaling: It influences various cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Genistein Diglucuronide: Another isoflavone metabolite with similar health benefits but different molecular targets.
Equol Diglucuronide: A metabolite of equol, which is derived from daidzein and has potent estrogenic activity.
Daidzein Monoglucuronide: A simpler glucuronide conjugate of daidzein with different pharmacokinetic properties
Uniqueness
Daidzein Diglucuronide is unique due to its dual glucuronide conjugation, which enhances its solubility and bioavailability compared to its monoglucuronide counterpart. This dual conjugation also influences its metabolic stability and biological activity, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
335591-27-0 |
|---|---|
Formule moléculaire |
C₂₇H₂₆O₁₆ |
Poids moléculaire |
606.49 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)
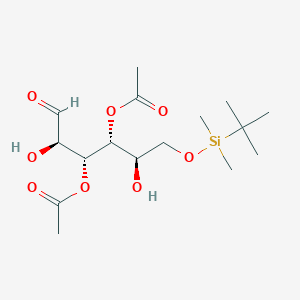
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)
